molecular formula C15H10O4 B191068 3',4'-Dihydroxyflavone CAS No. 4143-64-0

3',4'-Dihydroxyflavone

Cat. No. B191068
CAS RN: 4143-64-0
M. Wt: 254.24 g/mol
InChI Key: SRNPMQHYWVKBAV-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxyflavone (3,4’-DHF) is an orally active flavonoid with antiviral activity against Influenza A virus . It is a natural compound with the chemical formula C15H10O4 and a molecular weight of 254.24 g/mol . This compound is a yellow crystal or powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide . It has certain pharmacological activities and is widely studied and applied .


Synthesis Analysis

The synthesis of 3’,4’-Dihydroxyflavone involves several chemical reactions. One study shows that 3’,4’-Dimethoxyflavone was a good substrate for CYP1B1 but not for CYP2A13 and was found to be mainly O-demethylated to form 3’,4’-Dihydroxyflavone . Another study shows that the recombinant protein of CitOMT had methylation activity to transfer a methyl group to 3’-hydroxy group of flavones in vitro .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dihydroxyflavone consists of 15 carbon skeletons and two aromatic rings (A and B) connected by three carbon chains . Geometry optimizations of free and complexed molecules by AMI and DFT methods show that structural modifications of the ligand, induced by complexation, are minor, and are localized on the chelating site .


Chemical Reactions Analysis

3’,4’-Dimethoxyflavone was found to be mainly O-demethylated to form 3’,4’-Dihydroxyflavone and also several ring-oxygenated products having m/z 299 fragments . In addition, 3’,4’-Dihydroxyflavone decreased the production of PGE 2, even at a concentration of 1 μM .


Physical And Chemical Properties Analysis

3’,4’-Dihydroxyflavone has a molecular weight of 254.24 g/mol, a XLogP3 of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Antioxidant and Prooxidant Properties

3,4’-DHF exhibits both antioxidant and prooxidant properties, which are influenced by the presence of metal ions like copper (II) ions. This dual behavior is significant in the context of oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurological conditions including Alzheimer’s and Parkinson’s diseases . The compound’s ability to switch between antioxidant and prooxidant roles is related to the number and positions of hydroxyl groups and their metal chelating capacity.

DNA Interaction and Protection

The interaction of 3,4’-DHF with DNA is noteworthy due to its strong binding affinity, which is facilitated by the hydroxyl groups on the B ring of the flavonoid structure . This interaction can modulate the DNA binding affinity of flavonoids and potentially protect DNA from oxidative damage, which is crucial in preventing mutations and maintaining genomic stability.

Antiviral Activity Against Influenza

3,4’-DHF has demonstrated potent antiviral activity against human influenza A/PR/8/34 (H1N1) both in vitro and in vivo. It inhibits viral neuraminidase activity and viral adsorption onto cells, which are key steps in the viral life cycle. This suggests that 3,4’-DHF could be a promising candidate for the development of new antiviral drugs, especially in the face of influenza pandemics .

Mechanism of Action

Target of Action

3’,4’-Dihydroxyflavone (3,4’-DHF) is a flavonoid compound that primarily targets the Sex hormone-binding globulin . This protein plays a crucial role in the transport and biological activity of sex hormones, which are involved in a variety of physiological processes .

Mode of Action

The interaction of 3’,4’-DHF with its target results in a range of biological activities. It has been reported to have antiviral activity against Influenza A virus . The compound’s mode of action is believed to involve the inhibition of key enzymes or proteins necessary for the virus’s replication process .

Biochemical Pathways

Flavonoids, in general, are known to interact with many diverse targets in subcellular locations, eliciting various activities in microbes, plants, and animals . They play important roles in transport of auxin, root and shoot development, pollination, modulation of reactive oxygen species, and signaling of symbiotic bacteria in the legume Rhizobium symbiosis .

Pharmacokinetics

It is known that flavonoids, in general, have only modest oral bioavailability and a moderate pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic potential .

Result of Action

3’,4’-Dihydroxyflavone has been shown to have significant effects at the molecular and cellular levels. It has been reported to decrease virus titers and pathological changes in the lung, and reduce body weight loss and death . It also has been found to have antioxidant and antiapoptotic effects, promoting the in vitro development of bovine embryos .

Action Environment

The action of 3’,4’-Dihydroxyflavone can be influenced by environmental factors. For instance, the presence of copper (II) ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high oxygen tension, 3’,4’-Dihydroxyflavone treatment may render bovine embryo development similar to a low oxygen tension environment .

Safety and Hazards

The safety data sheet for 3’,4’-Dihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNPMQHYWVKBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194349
Record name 3',4'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dihydroxyflavone

CAS RN

4143-64-0
Record name 3′,4′-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4143-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dihydroxyflavone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3′,4′-dibenzyloxy-3-(benzyloxycarbonylbutylcarbonyloxy)flavone (2.12 g, 3.16 mmol) and Pd(OH)2 (107 mg) in 9:1 THF:EtOH containing 0.05% acetic acid (50.0 mL) was treated with H2 under high pressure for 5 h. The reaction mixture was filtered (Celite) and concentrated to give a dark green solid. The green residue was purified by flash chromatography (30-90% THF/toluene+1% acetic acid) followed by crystallization from THF/petroleum spirits to yield the pure hemiadipate as a pale brown solid (0.70 g, 56%); mp=194-197° C.; 1H NMR (399.8 MHz, CDCl3); δ 1.44-1.62 (m, 4H, CH2CH2); 2.10 (t, 2H, J=6.8 Hz, CH2CO); 2.44 (t, 2H, J=6.8 Hz, CH2CO); 6.73 (d, 1H, J5′,6′=8.4 Hz, H5′); 7.09 (dd, 1H, J2′,6′=2.0 Hz, J5′,6′=8.4 Hz, H6′); 7.16-7.22 (m, 2H, H6, 2′); 732 (d, 1H, J7,8=8.0 Hz, H8); 7.48 (ddd, 1H, J5,7=1.6 Hz, J6,7=6.8 Hz, J7,8=8.0 Hz, H7); 7.94 (dd, 1H, J5,6=8.4 Hz, J5,7=1.6 Hz, H5). 13C NMR (100.5 MHz, d6-DMSO) δ 25.30, 25.62 (2C, CH2CH2CO2); 34.43, 34.81 (2C, CH2CO2); 116.59, 117.42, 119.98, 121.41, 122.06, 124.13, 126.51, 127.07, 133.32, 136.04, 146.97, 150.65, 156.35, 157.27 (14C, Ar); 171.97, 173.46, 179.95 (3C, C═O). Anal. Found; C, 68.89; H, 4.91; C21H18O6 requires C, 68.85; H, 4.95%. HRMS (ESI+) m/z 389.1000, C21H18NaO6 [M+Na]+ requires 389.1001.
Name
3′,4′-dibenzyloxy-3-(benzyloxycarbonylbutylcarbonyloxy)flavone
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3',4'-Dihydroxyflavone interacts with various targets, influencing diverse cellular processes. For instance, it acts as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications like cataract formation []. It exhibits non-competitive inhibition with respect to both DL-glyceraldehyde and NADPH, showing maximal inhibition around pH 7.0 []. Furthermore, it demonstrates anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, and cytokines like TNF-alpha, IL-1 beta, and IL-6 in BV2 microglia []. This effect is linked to the suppression of MAPK and NF-κB signaling pathways []. Additionally, it interacts with KATP channels, adenosine A3 receptors, and GABAA receptors (specifically the α2 subunit), contributing to its anti-neuropathic effects against paclitaxel-induced peripheral neuropathy [].

A: 3',4'-Dihydroxyflavone, also known as 3',4'-Dihydroxy-flavone, has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. Detailed spectroscopic data can be found in studies utilizing Raman and SERS [], as well as those investigating its complexation with metals like lead(II) [] and zinc(II) [] using UV-vis spectroscopy and theoretical calculations.

ANone: The provided research focuses on the biological activity of 3',4'-Dihydroxyflavone rather than its catalytic properties. There's no evidence from these studies to suggest it acts as a catalyst in chemical reactions.

A: Yes, computational chemistry plays a crucial role in understanding 3',4'-Dihydroxyflavone's interactions. Density Functional Theory (DFT) calculations were employed to study its electronic absorption properties, particularly when complexed with lead(II) []. TD-DFT calculations, combined with molecular orbital analysis, helped explain its behavior with different metals like lead(II) and zinc(II) [, ]. Additionally, molecular docking studies were conducted to predict the binding affinity and interactions of 3',4'-Dihydroxyflavone with targets like KATP channels, adenosine, and GABAA receptors []. This demonstrates the use of computational methods to understand its molecular interactions and predict potential biological activity.

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